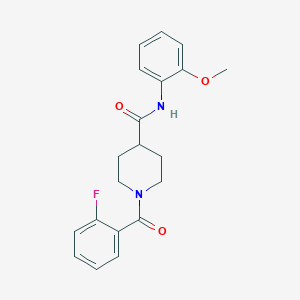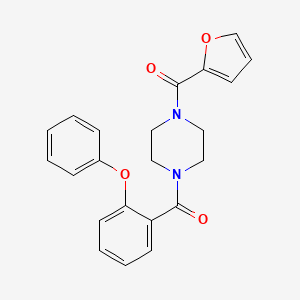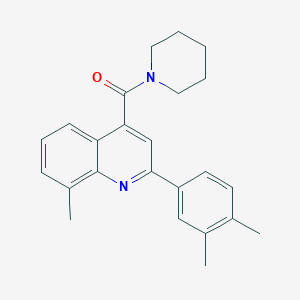
1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide
描述
1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide, also known as FUB-PB22, is a synthetic cannabinoid that was first synthesized in 2012. It belongs to the class of indole-derived synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. FUB-PB22 has gained popularity among recreational drug users due to its potent psychoactive effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.
作用机制
1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide acts on the endocannabinoid system, which is a complex signaling system that regulates many physiological processes in the body. Specifically, it binds to cannabinoid receptors CB1 and CB2, which are found in the brain, immune system, and other tissues. By activating these receptors, 1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide produces a range of effects, including euphoria, relaxation, and analgesia.
Biochemical and physiological effects:
1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which are neurotransmitters that regulate mood and behavior. 1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide also increases the release of endogenous opioids, which are natural painkillers produced by the body. These effects contribute to the drug's psychoactive and analgesic properties.
实验室实验的优点和局限性
1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent agonist of CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. 1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide is also highly selective for these receptors, which reduces the risk of off-target effects. However, 1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has several limitations for lab experiments. It is a synthetic compound that does not occur naturally in the body, which limits its relevance to physiological processes. Additionally, 1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has a high potential for abuse and is not approved for use in humans.
未来方向
There are several future directions for research on 1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its mechanism of action and efficacy in vivo. Another area of interest is its potential as a tool for studying the endocannabinoid system. More research is needed to fully understand the effects of 1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide on CB1 and CB2 receptors and their downstream signaling pathways. Finally, there is a need for more research on the safety and toxicity of 1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide, particularly in light of its potential for abuse.
科学研究应用
1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory effects in animal models. 1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has also been studied for its potential use in cancer therapy. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. However, more research is needed to fully understand its mechanism of action and potential therapeutic benefits.
属性
IUPAC Name |
1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-26-18-9-5-4-8-17(18)22-19(24)14-10-12-23(13-11-14)20(25)15-6-2-3-7-16(15)21/h2-9,14H,10-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECUXYLUFCLBOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}benzamide](/img/structure/B4664176.png)
![N-allyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4664185.png)
![N-(6-tert-butyl-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4664196.png)

![N-(2,3-dichlorophenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4664205.png)
![N-[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4664206.png)
![3-chloro-4-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4664217.png)


![5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4664235.png)

![N-[3-(methylthio)phenyl]-2-oxo-2-(1-piperidinyl)acetamide](/img/structure/B4664250.png)
amino]benzamide](/img/structure/B4664253.png)
![methyl {3-[(3,4-dimethylbenzoyl)amino]phenoxy}acetate](/img/structure/B4664262.png)